1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Description
1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Receptor Binding Studies
1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has been studied for its binding properties to sigma-2 receptors. Xu et al. (2005) investigated benzamide analogues radiolabeled with tritium and evaluated their binding to sigma-2 receptors. They found that one of these analogues, [3H]RHM-1, demonstrated high affinity for sigma-2 receptors, suggesting potential applications in receptor studies (Xu et al., 2005).
Synthesis of Heterocyclic Compounds
In the field of organic synthesis, derivatives of this compound have been utilized as starting materials for synthesizing various heterocyclic compounds. For example, Sobarzo-Sánchez et al. (2010) used derivatives of this compound in the Bischler–Napieralski cyclization to afford products like 6-oxoisoaporphine (Sobarzo-Sánchez et al., 2010).
Structural Analysis in Synthesis
Studies by Wang et al. (2015) on benzyloxy)-4-chloro-6-methoxyquinazoline, synthesized from a derivative similar to this compound, provided insights into the synthesis process and structural confirmation through NMR and MS spectrum analysis (Wang et al., 2015).
Photophysical Studies
Research by Jornet et al. (2011) involved studying the hydrogen abstraction by the excited triplet states of compounds, including 1,2,3,4-tetrahydroquinoline derivatives, highlighting their significance in understanding photophysical phenomena (Jornet et al., 2011).
Pharmacokinetic Studies
The pharmacokinetic properties of derivatives of this compound have been assessed. Chang et al. (2016) developed an HPLC method for determining such a derivative in rat plasma, which was applied to a pharmacokinetic study, demonstrating its potential as a drug candidate for hypertension (Chang et al., 2016).
Green Chemistry Approaches
Aridoss and Laali (2011) explored the synthesis of various heterocyclic compounds using carbocations derived from compounds like this compound, highlighting the importance of green chemistry principles in these processes (Aridoss & Laali, 2011).
properties
IUPAC Name |
1-benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-4-33-20-12-10-19(11-13-20)26(29)22-17-28(16-18-8-6-5-7-9-18)23-15-25(32-3)24(31-2)14-21(23)27(22)30/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGZGAXOZHFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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